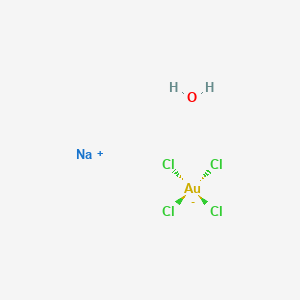
Sodium tetrachloroaurate(III) hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium tetrachloroaurate(III) hydrate is an inorganic compound with the chemical formula NaAuCl₄·xH₂O. It is composed of sodium (Na⁺) and tetrachloroaurate (AuCl₄⁻) ions. This compound exists in both anhydrous and hydrated forms, with the hydrated form being more common. At room temperature, it appears as a golden-orange solid .
準備方法
Synthetic Routes and Reaction Conditions: The conventional method for preparing sodium tetrachloroaurate(III) hydrate involves the reaction of tetrachloroauric acid (H[AuCl₄]) with sodium chloride (NaCl) or sodium carbonate (Na₂CO₃). The mixture is stirred at 100°C, followed by evaporation, cooling, crystallization, and drying to obtain the orange crystals of sodium tetrachloroaurate .
Reactions:
- H[AuCl₄] + NaCl → Na[AuCl₄] + HCl
- 2 H[AuCl₄] + Na₂CO₃ → 2 Na[AuCl₄] + H₂O + CO₂
Industrial Production Methods: More efficient preparation methods have been discovered, such as the addition of gold with sodium oxy-halogen salts and hydrochloric acid .
化学反応の分析
Types of Reactions: Sodium tetrachloroaurate(III) hydrate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to gold metal (Au) under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like phosphines and amines can react with this compound.
Major Products:
Oxidation: Formation of gold oxides.
Reduction: Formation of elemental gold.
Substitution: Formation of gold complexes with various ligands.
科学的研究の応用
Sodium tetrachloroaurate(III) hydrate has a wide range of applications in scientific research:
作用機序
The mechanism by which sodium tetrachloroaurate(III) hydrate exerts its effects involves the interaction of the AuCl₄⁻ ion with various molecular targets. In catalytic reactions, it facilitates the formation of intermediates that lower the activation energy of the reaction. In biological systems, gold nanoparticles derived from this compound can interact with cellular components, leading to therapeutic effects .
類似化合物との比較
- Gold(III) chloride (AuCl₃)
- Potassium tetrachloroaurate(III) (KAuCl₄)
- Chloroauric acid (HAuCl₄)
Comparison: Sodium tetrachloroaurate(III) hydrate is unique due to its high solubility in water and alcohol, making it suitable for various aqueous and organic reactions. Compared to gold(III) chloride, it is less expensive and more stable in its hydrated form .
特性
IUPAC Name |
sodium;tetrachlorogold(1-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCVHXKFJBNKC-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].Cl[Au-](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H2NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593503 |
Source


|
| Record name | Sodium tetrachloroaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29156-65-8 |
Source


|
| Record name | Sodium tetrachloroaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrachloroaurate(III) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














